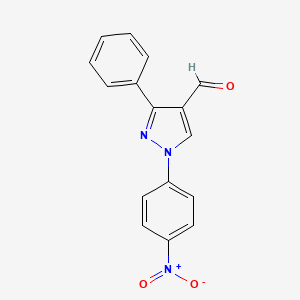

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-8-15(9-7-14)19(21)22)17-16(13)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUYZJHSJSZAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their spectral properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-nitrobenzoyl group (as in 4d) enhances antimicrobial activity against gram-positive bacteria (B. mycoides), likely due to increased electron-withdrawing effects improving membrane penetration .

- Hydroxyl groups (e.g., 4e) significantly boost antioxidant capacity, as seen in DPPH radical scavenging assays .

Spectral Variations :

- Aldehyde protons in ¹H NMR are consistently observed at δ 9.1–9.5 ppm across analogs .

- C=O stretching in IR shifts slightly (1640–1670 cm⁻¹) depending on substituent electronegativity .

Structural Modifications for Applications :

Biologische Aktivität

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a compound with the molecular formula , has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine, followed by subsequent modifications to introduce the carbaldehyde functional group. The detailed synthetic pathways often yield compounds with high purity and specific structural characteristics that are crucial for biological activity.

Biological Activity Overview

The biological activities of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have been investigated across several domains, including:

- Anticancer Activity : Studies have indicated that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The compound has shown potential in inhibiting cell growth and inducing apoptosis in these cells .

- Anti-inflammatory Activity : Research has demonstrated that derivatives of this compound possess anti-inflammatory properties. For instance, certain analogs have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, suggesting a mechanism for reducing inflammation comparable to standard anti-inflammatory drugs .

- Antimicrobial Properties : The compound has also been tested for its antimicrobial activity against various bacterial strains. Some derivatives have exhibited promising results, indicating potential as therapeutic agents against infections .

Anticancer Studies

A significant study focused on the anticancer properties of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde revealed its effectiveness against multiple cancer types. The compound was shown to inhibit proliferation in lung, colorectal, and prostate cancer cell lines. Notably, it induced apoptosis through caspase activation pathways .

| Cancer Type | Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 70% | 12.5 |

| Liver Cancer | HepG2 | 65% | 15.0 |

| Lung Cancer | A549 | 60% | 20.0 |

Anti-inflammatory Activity

In a comparative study, several derivatives of the compound were evaluated for their anti-inflammatory effects using TNF-α and IL-6 inhibition assays. The results indicated that some analogs achieved higher inhibitory rates than standard treatments like diclofenac sodium.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-(4-Nitrophenyl)-3-phenyl derivative A | 85% | 90% |

| 1-(4-Nitrophenyl)-3-phenyl derivative B | 80% | 88% |

| Diclofenac Sodium | 76% | 86% |

Antimicrobial Studies

The antimicrobial efficacy of the compound was assessed against several pathogens, demonstrating notable inhibition zones in agar diffusion tests.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 14 |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with the compound showed a significant reduction in cell viability and increased apoptosis markers.

- Inflammatory Disease Models : In vivo models demonstrated that administration of the compound resulted in reduced edema and inflammatory cytokine levels compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including:

-

Condensation : Reaction of 4-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the pyrazole core .

-

Vilsmeier-Haack Reaction : Introduction of the carbaldehyde group using POCl₃ and DMF at 0–5°C .

-

Yield Optimization : Key factors include solvent polarity (e.g., DMF vs. THF), reaction temperature (reflux vs. controlled cooling), and catalyst choice (e.g., Lewis acids like ZnCl₂). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Table 1 : Synthetic Yields Under Varied Conditions

Solvent Catalyst Temperature (°C) Yield (%) DMF ZnCl₂ 80 68 THF None Reflux 42 Acetonitrile FeCl₃ 60 55

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., N1–C4–C5 = 112.3°) and intermolecular interactions (e.g., π-π stacking of nitrophenyl groups) .

- IR Spectroscopy : Carbaldehyde C=O stretch observed at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydrazines). Computational studies (DFT) show a reduced LUMO energy (-1.8 eV) at the aldehyde group compared to non-nitrated analogs (-1.2 eV), corroborating enhanced reactivity .

Q. What computational approaches are used to model the interaction of this compound with biological targets like kinase enzymes?

- Methodological Answer :

-

Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with ATP-binding pockets (e.g., CDK2 kinase). The nitrophenyl group forms hydrophobic interactions with Val18 and Lys33 residues .

-

MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting hydrogen bonding between the aldehyde oxygen and Asp145 .

Table 2 : Docking Scores for Pyrazole Derivatives

Compound Binding Affinity (kcal/mol) Target Protein 1-(4-Nitrophenyl)-3-phenyl -9.2 CDK2 1-(4-Fluorophenyl)-3-phenyl -7.8 CDK2

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved experimentally?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Varying inoculum sizes (e.g., 10⁴ vs. 10⁶ CFU/mL) or solvent carriers (DMSO vs. saline). Standardize protocols per CLSI guidelines .

- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies to differentiate true inactivity from low potency .

Synthesis and Mechanistic Challenges

Q. What strategies mitigate byproduct formation during the Vilsmeier-Haack reaction for carbaldehyde introduction?

- Methodological Answer :

- Temperature Control : Maintain <10°C to avoid over-chlorination .

- Quenching : Rapid neutralization with NaHCO₃ minimizes side reactions .

- In Situ Monitoring : TLC (hexane:EtOAc 7:3) tracks aldehyde formation vs. intermediates.

Structural and Functional Insights

Q. How does the planarity of the pyrazole ring affect crystallographic packing and material properties?

- Methodological Answer : X-ray data reveals a dihedral angle of 8.2° between pyrazole and nitrophenyl rings, enabling tight packing via C–H···O interactions. This enhances thermal stability (TGA: decomposition at 220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.